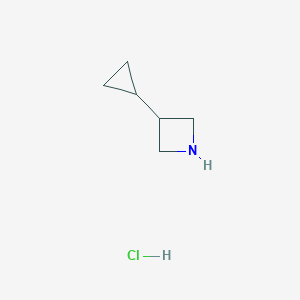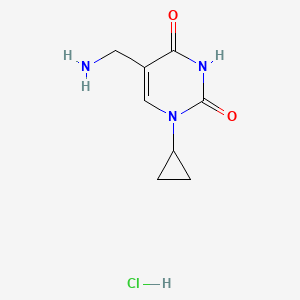
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride (ACPDH) is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. ACPDH is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. ACPDH has been found to possess both biochemical and physiological effects, and can be used to study a variety of biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Methodologies : Pyrimidine derivatives, including compounds structurally similar to 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride, have been synthesized through various chemical reactions. For instance, the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione involved the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde in ethanol (Dong, 2010).
- Structural Characterization : The molecular structure of pyrimidine derivatives has been confirmed through various spectroscopic methods and crystallography, providing detailed insights into their molecular configurations (Barakat et al., 2016).
Biological Activities
- Anti-inflammatory Activity : Certain pyrimidine derivatives have shown remarkable anti-inflammatory activity, as evidenced by the mouse ear swelling test (Dong, 2010).
- Potential as Pharmaceutical Agents : Some pyrimidine derivatives have been evaluated for their potential use as pharmaceutical agents, including their synthesis under environmentally friendly conditions and their potential biological activities (Brahmachari et al., 2020).
Applications in Drug Discovery
- Drug Discovery and Design : The unique structural features of pyrimidine derivatives make them suitable candidates for drug discovery, particularly in designing inhibitors for various biological targets. For example, 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione has been identified as an inhibitor scaffold of HIV reverse transcriptase (Tang et al., 2017).
Chemical Reactions and Transformations
- Chemical Transformations : Pyrimidine derivatives undergo various chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry (Klappa et al., 2002).
Propiedades
IUPAC Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12;/h4,6H,1-3,9H2,(H,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPADYPCJZNLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)NC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



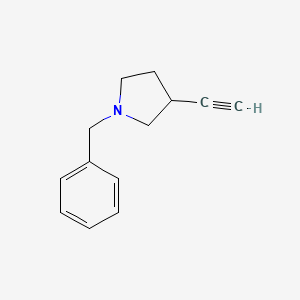

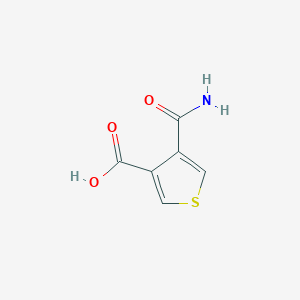
amine](/img/structure/B1382506.png)
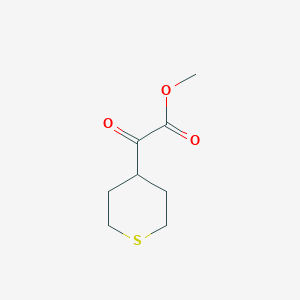

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

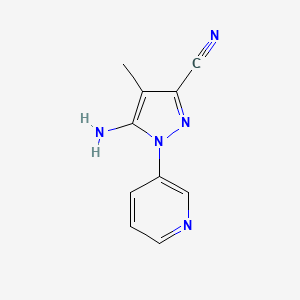
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
